2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(dimethylamino)butanoic acid hydrochloride
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Overview
Description
The compound “2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(dimethylamino)butanoic acid hydrochloride” is an organic compound that is used in research related to life sciences . It is also known by the CAS number 174879-28-8 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino acid structure. The Fmoc group is a common protecting group used in peptide synthesis .Scientific Research Applications
Synthesis and Chemical Properties
- The compound is used in the synthesis of N-Fmoc-protected β-amino acids, demonstrating its application in homologation reactions (Ellmerer-Müller et al., 1998).
- It facilitates the preparation of N-Fmoc-protected β2-homoamino acids with proteinogenic side chains, indicating its role in the synthesis of complex amino acids (Šebesta & Seebach, 2003).
Application in Solid-Phase Peptide Synthesis
- This compound is instrumental in solid-phase syntheses of β-peptides, highlighting its significance in peptide chemistry (Šebesta & Seebach, 2003).
Self-Assembly and Material Science
- It has been used to study the self-assembly of Fmoc variants of amino acids, contributing to the understanding of morphological transitions in material science (Kshtriya et al., 2021).
- The compound is involved in the formation of self-assembled structures with potential applications in nanotechnology (Gour et al., 2021).
Fluorescence Probes and Sensing Applications
- Its derivatives are studied for their potential as fluorescence probes for solvation dynamics, indicating its application in analytical chemistry (Saroja et al., 2004).
Pharmaceutical Research
- The compound is utilized in the synthesis of complex cyclodepsipeptides, which have pharmaceutical relevance due to their diverse biological activities (Pelay-Gimeno et al., 2016).
Selective Chemical Reactions
- It plays a role in selective synthesis methods, such as in the preparation of enantiomerically pure Fmoc-protected amino acids, underscoring its utility in stereochemistry (Oppolzer & Lienard, 1992).
Biomedical Applications
- The compound is involved in the synthesis of conjugates for radioimmunoassays, highlighting its biomedical applications (Ohshima et al., 1992).
Peptide Coupling and Enzymatic Substrates
- It is used in peptide coupling methods, illustrating its role in the synthesis of enzymatic substrates (Brunel et al., 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4.ClH/c1-23(2)12-11-19(20(24)25)22-21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18;/h3-10,18-19H,11-13H2,1-2H3,(H,22,26)(H,24,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPLUYKTTNIXDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2137488-99-2 |
Source
|
Record name | 4-(dimethylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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